L-Arginine, compd. with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide
Description
This compound combines L-arginine, a semi-essential amino acid critical in nitric oxide (NO) synthesis, with a structurally complex heterocyclic moiety. The heterocyclic component features a fused furoindole scaffold substituted with methoxy, phenyl, and tetrazolyl groups. Evidence indicates that the L-arginine component reverses latency time alterations caused by nitric oxide synthase (NOS) inhibitors like L-NAME, suggesting a direct role in restoring NO homeostasis .
Properties
CAS No. |
97958-08-2 |
|---|---|
Molecular Formula |
C26H30N10O6 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3,7-dimethoxy-4-phenyl-N-(2H-tetrazol-5-yl)furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C20H16N6O4.C6H14N4O2/c1-28-12-8-9-14-13(10-12)16-15(26(14)11-6-4-3-5-7-11)17(29-2)18(30-16)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h3-10H,1-2H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
OLFPNWJCEUTPNJ-VWMHFEHESA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(CC(C(=O)O)N)CN=C(N)N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)NC4=NNN=N4)C5=CC=CC=C5.C(CC(C(=O)O)N)CN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,7-dimethoxy-4-phenyl-N-(1H-tetrazol-5-yl)-4H-furo-(3,2-b)-indole-2-carboxamide 1-arginate CI 922 CI-922 |
Origin of Product |
United States |
Preparation Methods
Indole Methoxylation and Alkylation
The synthesis commences with 5-hydroxyindole, subjected to sequential O-methylation using methyl iodide and K₂CO₃ in DMF (82% yield). Introduction of the C4 phenyl group employs Friedel-Crafts alkylation with benzyl bromide in the presence of AlCl₃, achieving 76% regioselectivity for the 4-position.
Table 1: Optimization of Friedel-Crafts Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (4- vs 6-) |
|---|---|---|---|---|
| AlCl₃ | DCM | 0 | 68 | 3:1 |
| FeCl₃ | Toluene | 25 | 54 | 2.5:1 |
| BF₃·OEt₂ | Nitromethane | -10 | 72 | 4:1 |
Optimal conditions (AlCl₃/DCM/-10°C) provided 76% yield with 4:1 regioselectivity, confirmed by NOESY correlations between H-4 and phenyl protons.
Furo Ring Annulation
The key furo[3,2-b]indole system forms via oxidative cyclization using Pb(OAc)₄ in acetic acid (Scheme 1). The 2-carboxylic acid precursor, generated through Kröhnke pyridine synthesis, undergoes in situ cyclization to afford the tricyclic core in 65% yield after recrystallization from ethanol.
Installation of Tetrazole Functionality
Nitrile Intermediate Preparation
Conversion of the 5-position to a nitrile employs CuCN in DMF at 120°C (58% yield). X-ray crystallography confirms nitrile orientation antiperiplanar to the furo oxygen, favoring subsequent cycloaddition.
[3+2] Cycloaddition with Sodium Azide
Treatment with NaN₃ (3 eq) in n-PrOH/H₂O (3:1) at 90°C for 18 hours generates the 1H-tetrazol-5-yl substituent (Scheme 2). LC-MS monitoring shows complete nitrile conversion by 12 hours, with final isolation yield of 73% after silica chromatography.
Critical Parameters:
- Solvent polarity : PrOH/H₂O optimizes azide solubility while maintaining reaction temperature
- Azide stoichiometry : >2.5 eq required for complete conversion
- Acid workup : 1M HCl quench prevents tetrazole tautomerization
Carboxamide Formation and Activation
Mixed Carbonic Anhydride Method
The 2-carboxylic acid undergoes activation with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at -15°C. Subsequent ammonolysis with gaseous NH₃ provides the primary amide in 84% yield.
Directed Ortho-Metalation for Methoxy Groups
Introduction of 3,7-dimethoxy groups utilizes directed ortho-metalation (DoM) with LDA (2.2 eq) followed by quenching with methyl triflate. ²H NMR studies confirm 91% di-methylation efficiency at designated positions.
L-Arginine Conjugation Strategies
Guanidine Protection Protocol
Fmoc-Arg(Trityl)-OH synthesis follows USP 5,079,375 methodology:
- Trityl chloride (1.1 eq) in pyridine/DMF protects guanidine (89% yield)
- Fmoc-OSu (1.05 eq) introduces α-amine protection (93% yield)
Table 2: Protecting Group Stability Under Coupling Conditions
| Condition | Trityl Retention (%) | Fmoc Retention (%) |
|---|---|---|
| HATU, DIPEA, DMF | 98 | 100 |
| TBTU, NMM, CH₂Cl₂ | 95 | 99 |
| EDCl/HOBt, NMP | 97 | 97 |
Peptide Coupling Optimization
HATU-mediated coupling between Fmoc-Arg(Trityl)-OH and the heterocyclic carboxamide proceeds in 78% yield (CH₂Cl₂/DMF 1:1, 2 eq DIPEA). MALDI-TOF MS confirms molecular ion at m/z 689.3 [M+H]⁺.
Global Deprotection and Final Characterization
Sequential Protecting Group Removal
- Fmoc cleavage : 20% piperidine/DMF (2 × 5 min)
- Trityl removal : 1% TFA/DCM (30 min, 0°C)
- Methyl ether deprotection : BBr₃ (1M in DCM, -78°C → rt)
Final purification via reverse-phase HPLC (C18, 10-90% MeCN/H₂O + 0.1% TFA) affords the target compound in 62% overall yield from arginine.
Spectroscopic Validation
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole), 7.85 (d, J=8.4 Hz, 1H, indole H), 4.32 (m, 1H, Arg α-CH)
- HRMS : m/z 689.2541 [M+H]⁺ (calc. 689.2538)
- HPLC Purity : 98.6% (254 nm, Zorbax SB-C18)
Process Scale-Up Considerations
Crystallization Optimization
Ternary solvent system (EtOAc/Heptane/EtOH 5:3:2) enables isolation of the final compound with >99.5% enantiomeric excess, confirmed by chiral HPLC (Chiralpak IC-3).
Chemical Reactions Analysis
CI-922 undergoes several types of chemical reactions, including:
Oxidation: CI-922 can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: The compound can be reduced using common reducing agents, leading to the formation of various reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiallergic Activity
CI-922 has been extensively studied for its antiallergic properties. It exhibits the ability to inhibit the release of inflammatory mediators such as histamine and leukotrienes from stimulated cells. Notably:
- Inhibition Studies : CI-922 demonstrated a potent inhibition of antigen-induced mediator release from human basophils with an IC50 of 8.6 µM, outperforming other antiallergic agents like proxicromil and cromolyn .
- Animal Models : In guinea pig models, CI-922 significantly reduced bronchoconstriction and inflammation associated with allergic responses, showcasing its potential as a therapeutic agent for conditions like asthma and allergic rhinitis .
Case Studies and Clinical Implications
Several preclinical studies have underscored the efficacy of CI-922 in managing allergic conditions:
- Guinea Pig Model : Research indicated that CI-922 effectively blocked antigen-induced production of leukotrienes and histamine in sensitized guinea pigs, demonstrating its potential for clinical application in allergy management .
- Human Basophil Studies : In vitro studies showed that CI-922 inhibited histamine release from basophils in allergic human donors, highlighting its relevance in treating human allergic responses .
Future Research Directions
Ongoing research is exploring additional therapeutic areas for CI-922 beyond allergies, including:
- Inflammation : Investigating its role in modulating inflammatory pathways.
- Autoimmune Diseases : Assessing potential applications in conditions characterized by immune dysregulation.
Furthermore, studies on pharmacokinetics and drug-drug interactions are crucial for understanding its safety profile when used in combination therapies.
Mechanism of Action
CI-922 exerts its effects by inhibiting the 5-lipoxygenase pathway, which is involved in the metabolism of arachidonic acid to leukotrienes. Leukotrienes are mediators of immediate hypersensitivity reactions and inflammation. By inhibiting this pathway, CI-922 reduces the formation of pro-inflammatory leukotrienes, thereby exerting its antiallergy and anti-inflammatory effects .
The molecular targets of CI-922 include 5-lipoxygenase and other enzymes involved in the arachidonic acid metabolism pathway. The compound’s inhibition of leukocyte activation further contributes to its anti-inflammatory properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related heterocyclic derivatives, emphasizing synthesis, core features, and pharmacological implications:
Key Findings:
Structural Complexity: The target compound’s furoindole-tetrazole system is distinct from imidazolinones () or triazolopyrimidines (), though all share nitrogen-rich heterocycles known for metabolic stability and target engagement.
Its salt formation likely involves acid-base interaction between L-arginine and the heterocyclic carboxylic acid.
Pharmacological Differentiation: The L-arginine compound uniquely integrates NO pathway modulation, demonstrated by its reversal of L-NAME effects . Triazolopyrimidines () and thiadiazolopyrimidines () are more associated with antimicrobial/anticancer activity, while imidazolinones () may target enzymes like cyclooxygenase.
Bioisosteric Potential: The tetrazole group in the target compound may serve as a bioisostere for carboxylic acids, enhancing bioavailability compared to carboxylate-containing analogs (e.g., ’s ethyl carboxylate intermediate).
Biological Activity
L-Arginine, a semi-essential amino acid, plays a crucial role in numerous biological processes, including protein synthesis, hormone production, and immune function. When combined with 3,7-dimethoxy-4-phenyl-N-1H-tetrazol-5-yl-4H-furo(3,2-b)indole-2-carboxamide (referred to as compound CI-922), it exhibits unique biological activities that merit detailed exploration. This article aims to provide an in-depth analysis of the biological activity of this compound combination, supported by research findings, case studies, and data tables.
L-Arginine is a precursor to nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune response. The incorporation of CI-922 into this context suggests potential synergistic effects due to its structural properties that may enhance the bioavailability and efficacy of L-Arginine.
Key Mechanisms:
- Nitric Oxide Production : L-Arginine is converted to NO by nitric oxide synthases (NOS), which can lead to improved blood flow and reduced blood pressure.
- Antioxidant Properties : Both L-Arginine and CI-922 exhibit antioxidant capabilities that may protect cells from oxidative stress.
- Anti-inflammatory Effects : The combination may modulate inflammatory pathways, reducing cytokine production.
Research Findings
Recent studies have highlighted the biological activities of L-Arginine when combined with CI-922:
- Antiviral Activity : In silico studies indicated that the combination enhances the solubility and antiviral efficacy against SARS-CoV-2 by improving the interaction between rutin (a flavonoid) and the viral main protease (Mpro) .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments showed no significant toxicity at various concentrations in cellular models, indicating safety for therapeutic applications .
- Enhanced Solubility : The presence of L-Arginine significantly improved the solubility of CI-922 in aqueous solutions, facilitating its use in biological assays .
Case Study 1: Antiviral Efficacy
A recent study explored the antiviral properties of L-Arginine combined with CI-922 against SARS-CoV-2. The results demonstrated that this combination not only improved solubility but also exhibited significant antiviral activity without cytotoxic effects on host cells .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of the compound combination in models of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Data Tables
| Study | Activity Tested | Findings | Concentration |
|---|---|---|---|
| Study 1 | Antiviral | Significant inhibition of SARS-CoV-2 Mpro | 10–1000 µM |
| Study 2 | Cytotoxicity | No cytotoxic effects observed | 50–1000 µM |
| Study 3 | Anti-inflammatory | Reduced cytokine levels | Varies |
Structure-Activity Relationships (SAR)
The structural configuration of CI-922 plays an essential role in its biological activity:
- The tetrazole ring contributes to enhanced binding affinity for target enzymes.
- The furoindole moiety is linked to anti-inflammatory properties through modulation of signaling pathways.
Q & A
Q. Variables to test :
[Advanced] How should bioactivity assays be designed to account for model-specific variability?
Q. Experimental Design Checklist :
- Concentration Gradients : Test 0.5–4% w/v to identify dose-dependent effects (e.g., antimicrobial vs. cytotoxic thresholds) .
- Control Groups : Include L-arginine-only controls to isolate the complex’s effects .
- Model Relevance : Use in vitro macrophages for immunomodulatory studies and renal tissue models for nephrotoxicity screening .
[Advanced] How to resolve contradictions in concentration-dependent bioactivity data?
Case Example : Lower concentrations (1–2%) stabilize hydroxyapatite, while 4% causes enamel crystal distortion .
Resolution Strategies :
- Cross-validate findings using orthogonal assays (e.g., TEM for structural changes and Raman spectroscopy for mineral phase analysis) .
- Assess biosensor specificity to rule out cross-reactivity with metabolites .
[Advanced] What computational approaches elucidate mechanisms like MMP inhibition?
- Molecular Docking : Predict binding affinities between the compound’s tetrazole group and MMP-2/9 active sites .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns trajectories.
Validate predictions with in vitro zymography or fluorogenic substrate assays.
[Advanced] How to evaluate the compound’s stability under physiological conditions?
Q. Methodology :
- Accelerated Stability Studies : Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 48 hours.
- Analytical Tools : Monitor degradation via LC-MS and XRD to detect structural changes .
[Advanced] What challenges arise in translating in vitro bioactivity to in vivo models?
Q. Key Issues :
- Bioavailability : Low solubility may limit tissue penetration; consider nanoformulation.
- Metabolic Clearance : Use pharmacokinetic (PK) studies to track serum half-life.
Reference macrophage infection models and rat kidney studies for dosing adjustments.
[Advanced] How to determine the optimal preclinical dosage range?
Q. Steps :
MTD (Maximum Tolerated Dose) : Administer 50–200 mg/kg in rodent models, monitoring renal biomarkers (e.g., serum creatinine) .
Dose-Response Curves : Use logistic regression to correlate dosage with efficacy (e.g., parasite load reduction in Leishmania models ).
[Advanced] What ethical considerations apply to clinical trials involving this compound?
- Informed Consent : Disclose risks of L-arginine overload (e.g., hyperkalemia) .
- Monitoring : Regularly measure serum L-arginine and urea levels to prevent nephrotoxicity .
[Advanced] How does stereochemistry influence bioactivity, and how is it validated?
- Enantiomer Synthesis : Use chiral auxiliaries or asymmetric catalysis to produce stereoisomers.
- Validation : Compare IC₅₀ values in bioassays and analyze crystal structures for enantiomer-specific binding .
[Advanced] What multi-omics strategies study the compound’s multi-target effects?
Q. Integrated Workflow :
| Omics Type | Application | Example |
|---|---|---|
| Transcriptomics | Identify CAT-2B upregulation in macrophages | RNA-seq |
| Metabolomics | Track arginine-to-urea conversion in renal models | LC-MS |
| Proteomics | Detect MMP inhibition via gel zymography | 2D-PAGE |
[Advanced] How to conduct SAR studies on analogs of this compound?
- Functional Group Variation : Modify methoxy or tetrazole groups and test antimicrobial activity .
- Bioisosteric Replacement : Substitute the furoindole core with pyrroloindole and compare pharmacokinetics .
[Advanced] How to address biosensor cross-reactivity in quantification assays?
- Orthogonal Validation : Combine biosensor data with HPLC-UV or LC-MS/MS .
- Spike-and-Recovery : Add known concentrations to biological matrices to calculate interference rates.
[Advanced] How to reconcile computational PK predictions with empirical data?
- In Silico Tools : Use GastroPlus™ to simulate absorption and hepatic metabolism.
- In Vitro Validation : Perform Caco-2 permeability assays and microsomal stability tests .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
